1-Cyclopentyl-5-fluorobenzimidazole
Overview
Description
1-Cyclopentyl-5-fluorobenzimidazole is a chemical compound with the molecular formula C12H13FN2 . It has a molecular weight of 204.25 . The IUPAC name for this compound is 1-cyclopentyl-5-fluoro-1H-benzimidazole .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13FN2/c13-9-5-6-12-11(7-9)14-8-15(12)10-3-1-2-4-10/h5-8,10H,1-4H2 . This code provides a unique representation of the molecule’s structure.
Scientific Research Applications
Antitubercular Activity : A study by Nandha, L. G. Nargund, S. L. Nargund, & Bhat (2017) focused on the synthesis and characterization of novel substituted fluorobenzimidazoles. These compounds demonstrated significant in-vitro antimycobacterial activity against the H37Rv strain of tuberculosis, suggesting their potential as antitubercular agents.
Antiviral Activity : Randolph et al. (2016) discovered that fluorobenzimidazole analogs have potent, broad-genotype in vitro activity against hepatitis C virus (HCV) genotypes 1-6 replicons. These inhibitors, with improved pharmacokinetic properties, were identified through structure-activity relationship (SAR) studies, highlighting their potential as next-generation HCV NS5A inhibitors (Randolph et al., 2016).
Antimicrobial Potential : Joshi, Narigara, Jani, & Parikh (2019) synthesized a new class of fluorobenzimidazole derivatives to investigate their antimicrobial potential. These compounds showed promising results against Gram-negative bacterial strains, indicating their potential application in antimicrobial therapies (Joshi et al., 2019).
Biological Evaluation as Nucleoside Analogues : Konstantinova et al. (2012) synthesized new 5,6-disubstituted benzimidazoles and evaluated their substrate properties for bacterial purine nucleoside phosphorylase in transglycosylation reactions. Although these compounds showed no inhibitory activity against a variety of DNA and RNA viruses, their synthesis and biological evaluation provided insights into nucleoside analogue development (Konstantinova et al., 2012).
Inhibition of Bacterial Topoisomerase : Nimesh et al. (2014) demonstrated the synthesis and evaluation of bisbenzimidazole analogues as inhibitors of bacterial type IA topoisomerase. These compounds, particularly 5-(4-Propylpiperazin-1-yl)-2-[2'-(4-ethoxyphenyl)-5'-benzimidazolyl]benzimidazole, showed significant activity against Escherichia coli topoisomerase IA, suggesting their potential as new antibacterial agents (Nimesh et al., 2014).
Properties
IUPAC Name |
1-cyclopentyl-5-fluorobenzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2/c13-9-5-6-12-11(7-9)14-8-15(12)10-3-1-2-4-10/h5-8,10H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVQYDXJANFRSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=NC3=C2C=CC(=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743005 | |
Record name | 1-Cyclopentyl-5-fluoro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375069-26-3 | |
Record name | 1-Cyclopentyl-5-fluoro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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